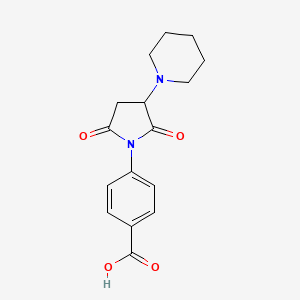

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid

Description

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a pyrrolidinone ring linked to a piperidine moiety. Its structure combines hydrogen-bonding capabilities (via the carboxylic acid and carbonyl groups) with a rigid bicyclic system (pyrrolidinone-piperidine), which may enhance binding affinity in biological systems.

Properties

IUPAC Name |

4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-14-10-13(17-8-2-1-3-9-17)15(20)18(14)12-6-4-11(5-7-12)16(21)22/h4-7,13H,1-3,8-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKCIOWVBYXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Piperidinyl-Pyrrolidinyl Intermediate: This step might involve the reaction of piperidine with a suitable pyrrolidine derivative under controlled conditions.

Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid or its derivatives using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions could yield reduced derivatives of the compound.

Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid has been investigated for its therapeutic potential in various medical conditions. Its structure allows it to interact with biological targets such as enzymes and receptors.

Case Study: Antiviral Activity

Research has shown that derivatives of this compound exhibit inhibitory effects on viral entry mechanisms, particularly in HIV research. The compound's ability to act as a CCR5 receptor antagonist suggests its potential as an anti-HIV agent, blocking the receptor necessary for viral entry into host cells.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate for the development of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Synthesis Pathways:

- Oxidation: Can be oxidized to yield carboxylic acids or other functional groups using agents like potassium permanganate.

- Reduction: Reduction reactions can produce alcohols using lithium aluminum hydride.

Biological Research

The compound is also studied for its interactions with biomolecules, making it useful in understanding enzyme-substrate interactions and protein binding dynamics.

Case Study: Enzyme Inhibition

Studies have explored the inhibition of specific enzymes by this compound, revealing insights into its mechanism of action at the molecular level. Such research is crucial for developing new therapeutic agents targeting specific pathways in diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Ethyl Ester Derivative

- Compound : Ethyl 4-(2,5-dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)benzoate

- This modification is common in prodrug strategies to enhance bioavailability.

- Applications : Listed in supplier databases (e.g., MolPort, AKOS) as a research chemical, suggesting its use in early-stage drug discovery .

Chlorinated Pyrrolidinone Analog

- Compound: 2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

- Key Features: Incorporates chlorine atoms at the phenyl and pyrrolidinone positions, increasing molecular weight (377.18 g/mol) and introducing electron-withdrawing effects. The amino linkage may enhance interactions with biological targets.

Fluorinated Benzoic Acid Esters

- Examples: Benzoic acid, 4-(trans-4-ethylcyclohexyl)-2-fluoro-, 4-(trifluoromethoxy)phenyl ester Benzoic acid, 4-[(heptadecafluorononenyl)oxy]-

- Key Features : Fluorinated chains or trifluoromethoxy groups enhance metabolic stability and hydrophobicity. These compounds are often used in agrochemicals or materials science due to their resistance to degradation .

Hydroxylated Benzoic Acid Metabolites

- Examples : 2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy] benzoic acid, Quercetin derivatives

- Key Features : Multiple hydroxyl groups enable strong hydrogen bonding and antioxidant activity. These naturally occurring compounds are involved in plant defense mechanisms against pathogens .

Physicochemical and Functional Comparisons

Biological Activity

4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid, with the CAS number 5933-17-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, and presents relevant research findings and case studies.

The molecular formula for this compound is with a molecular weight of approximately 330.38 g/mol. Its structure includes a piperidine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit promising antibacterial properties. For instance:

- In vitro Studies : Research indicated that derivatives of piperidine and pyrrolidine showed moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for these compounds .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | E. coli |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity:

- Acetylcholinesterase (AChE) Inhibition : Several synthesized derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 0.63 μM, indicating potential for treating neurological disorders .

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| Compound C | 0.63 | AChE |

| Compound D | 2.14 | Urease |

Case Studies

- Antimicrobial Screening : A study synthesized various piperidine derivatives, including those related to the target compound, and evaluated their antimicrobial efficacy. The results highlighted that certain derivatives had significant activity against multiple bacterial strains, reinforcing the therapeutic potential of this chemical class .

- Pharmacokinetics : Another investigation focused on the pharmacokinetic properties of similar compounds, revealing favorable absorption rates and bioavailability in biological systems, which are crucial for their development as pharmaceutical agents .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and bacterial membranes:

- Enzyme Interaction : The binding affinity to AChE suggests that the compound may form stable complexes that inhibit enzyme function, leading to increased levels of acetylcholine in synaptic clefts.

- Bacterial Membrane Disruption : The structural components may facilitate penetration into bacterial membranes, disrupting cellular integrity and function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dioxo-3-piperidin-1-yl-pyrrolidin-1-yl)-benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrrolidin-2,5-dione core via cyclization of substituted succinamide derivatives under acidic or basic conditions .

- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions using reagents like EDCI/HOBt in anhydrous DMF .

- Step 3 : Attachment of the benzoic acid group through esterification followed by hydrolysis .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically adjusted using Design of Experiments (DoE) to maximize yield (>70%) and minimize by-products. Automated reactors with real-time monitoring are recommended for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Confirms regioselectivity of the pyrrolidinone and piperidine rings (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170–175 ppm for carbonyl carbons) .

- FTIR : Validates functional groups (e.g., C=O stretching at ~1750 cm⁻¹ for the dioxopyrrolidine ring) .

- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₇N₂O₅: 329.11) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

- Purity Verification : Use HPLC to rule out impurities (>99% purity required for conclusive data) .

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess, as stereoisomers may exhibit divergent activities .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess significance across replicates .

Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs (docking scores < −7 kcal/mol suggest strong affinity) .

- MD Simulations : GROMACS or AMBER for assessing binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR Modeling : Train models on datasets of pyrrolidinone derivatives to predict ADMET properties (e.g., logP < 3 for improved bioavailability) .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzoic acid group with sulfonamide or tetrazole to modulate solubility and target engagement .

- Piperidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding pocket complementarity .

- Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions and guide selectivity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.